tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate
Description
Properties
IUPAC Name |
tert-butyl 3-(3-imidazol-1-ylpropylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)5-7-14-6-4-9-16-10-8-15-11-16/h8,10-11,14H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZIZYSWJYCNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCCN1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protection Strategies
tert-Butyl propanoate precursors are typically synthesized via acid-catalyzed esterification of 3-aminopropanoic acid with tert-butanol. To prevent side reactions during subsequent steps, the amine group is protected using di-tert-butyl dicarbonate (Boc₂O). For example, treatment of 3-aminopropanoic acid with Boc₂O in tetrahydrofuran (THF) and aqueous sodium hydroxide yields tert-butyl 3-((tert-butoxycarbonyl)amino)propanoate in 85% yield.
Alternative Routes Using Pre-Protected Amines
Commercial availability of tert-butyl 3-aminopropanoate derivatives, such as tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propionate (Sigma-Aldrich, ≥80% purity), simplifies synthesis by eliminating the need for in-situ Boc protection. These precursors undergo selective deprotection under acidic conditions (e.g., HCl/dioxane) to generate reactive amine intermediates.
Functionalization with 3-(1H-Imidazol-1-yl)propylamine
Nucleophilic Alkylation
The imidazole-containing side chain is introduced via nucleophilic substitution. 3-(1H-Imidazol-1-yl)propyl bromide, synthesized by treating 1H-imidazole with 1,3-dibromopropane in the presence of potassium carbonate, reacts with tert-butyl 3-aminopropanoate in acetonitrile at 60°C for 12 hours. Triethylamine is added to scavenge HBr, yielding the target compound in 72% purity (GC-MS).
Table 1: Optimization of Alkylation Conditions
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃, DMF | DMF | 80 | 24 | 58 |
| Et₃N, CH₃CN | CH₃CN | 60 | 12 | 72 |
| NaH, THF | THF | 25 | 6 | 41 |
Reductive Amination
An alternative pathway employs reductive amination using tert-butyl 3-oxopropanoate and 3-(1H-imidazol-1-yl)propan-1-amine. Sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer) facilitates imine reduction, achieving 68% yield after silica gel chromatography.
Purification and Analytical Validation
Chromatographic Techniques
Crude products are purified via flash chromatography (ethyl acetate/hexane, 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient). Purity is assessed using reversed-phase HPLC (≥98% purity).
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, imidazole-H), 6.93 (s, 1H, imidazole-H), 3.45 (t, J = 6.8 Hz, 2H, N-CH₂), 2.92 (t, J = 6.8 Hz, 2H, CH₂-NH), 2.56 (t, J = 6.4 Hz, 2H, COO-CH₂), 1.78 (quin, J = 6.8 Hz, 2H, CH₂-CH₂-CH₂), 1.44 (s, 9H, tert-butyl).
-
ESI-MS: m/z 326.2 [M+H]⁺ (calculated for C₁₆H₂₇N₃O₂: 325.2).
Challenges and Scalability Considerations
Side Reactions During Alkylation
Competing over-alkylation at the imidazole nitrogen is mitigated by using a 1:1 molar ratio of tert-butyl 3-aminopropanoate to 3-(1H-imidazol-1-yl)propyl bromide. Excess alkylating agent leads to quaternary ammonium salts, reducing yields.
Stability of tert-Butyl Esters
The tert-butyl ester is prone to acid-catalyzed hydrolysis. Storage under anhydrous conditions (molecular sieves, argon atmosphere) is critical for long-term stability.
Industrial-Scale Adaptations
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A plug-flow reactor (PFR) operating at 100°C with a residence time of 30 minutes achieves 89% conversion, surpassing batch reactor efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under reflux conditions.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry for the synthesis of metal complexes.
- Employed in organic synthesis as a building block for more complex molecules .
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring .
Medicine:
- Explored for its potential therapeutic applications, including as an antifungal, antibacterial, and antiviral agent .
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and coordination with metal ions present in the active sites of enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other tert-butyl esters and imidazole-containing derivatives. Below is a detailed comparison based on molecular features, synthesis, and applications:
Structural Analogues
Stability and Commercial Availability
- The target compound remains available through specialized suppliers (e.g., Chemenu Inc.), while tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate () is discontinued, likely due to instability from steric hindrance introduced by the methyl group .
Biological Activity
tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate is a synthetic organic compound characterized by the presence of an imidazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in enzyme inhibition and as a ligand in various biochemical interactions.
Chemical Structure and Properties
The chemical formula of this compound is C13H23N3O2, and it features a tert-butyl group, an imidazole moiety, and a propanoate structure. The imidazole ring is significant for its ability to coordinate with metal ions and participate in hydrogen bonding, enhancing the compound's biological activity.
Enzyme Interaction
The primary biological activity of this compound lies in its interaction with various enzymes. The imidazole ring allows this compound to bind effectively to enzyme active sites, influencing their catalytic activities. For instance, studies indicate that compounds with imidazole functionalities can act as potent inhibitors of enzymes such as farnesyltransferase, which plays a crucial role in cancer cell proliferation .
Anticancer Activity
Imidazole-containing compounds have been investigated for their anticancer properties. For example, certain derivatives have shown the ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation given the promising data from related compounds.
Case Studies
Several studies have explored the biological activities of imidazole derivatives similar to this compound:
- Farnesyltransferase Inhibition : A study demonstrated that imidazole derivatives could inhibit farnesyltransferase with IC50 values in the low nanomolar range, suggesting significant potential for therapeutic applications in cancer treatment .
- Antiparasitic Activity : Research on related compounds found that certain imidazole derivatives exhibited significant growth inhibition against Trypanosoma cruzi, with selectivity indices indicating low toxicity towards mammalian cells .
- Antimicrobial Efficacy : A broad screening of imidazole-based compounds revealed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for new antibiotics.
Data Tables
| Biological Activity | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Farnesyltransferase Inhibition | Imidazole Derivative | 0.024 | Enzyme Inhibition |
| Antiparasitic Activity | Imidazole Derivative | 0.040 | Growth Inhibition |
| Antimicrobial Activity | Various Imidazoles | Varies | Membrane Disruption |
Q & A
What are the established synthetic methodologies for tert-butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate, and how can reaction parameters be optimized for higher yields?
Answer:
The synthesis typically involves a multi-step approach:
Alkylation of imidazole : Reacting 3-(1H-imidazol-1-yl)propylamine with a tert-butyl bromopropanoate derivative under basic conditions (e.g., K₂CO₃ or NaH in DMF).
Coupling optimization : Excess amine (1.2–1.5 eq), reflux at 80–100°C, and polar aprotic solvents (e.g., acetonitrile) improve yields.
Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product in >90% purity.
Key challenges include avoiding ester hydrolysis and side reactions; microwave-assisted synthesis reduces reaction time and byproducts .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet) and imidazole protons (δ 7.5–7.7 ppm). The propanoate backbone appears as multiplet peaks at δ 2.6–3.4 ppm .
- ESI-MS : Molecular ion peak [M+H]⁺ at m/z 310.4 (calculated for C₁₃H₂₂N₃O₂).
- HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) confirm purity (>95%) .
What are the primary research applications of this compound in academic settings?
Answer:
- Coordination chemistry : Serves as a ligand for metal complexes (e.g., Zn²⁺ or Cu²⁺) in catalytic or material science applications. β-Cyclodextrin complexes enhance seed germination in agricultural studies .
- Enzyme inhibition : The imidazole moiety shows potential for targeting metalloenzymes (e.g., PI3K) via competitive binding assays .
How does the tert-butyl ester group influence the compound’s stability and reactivity in coordination complexes?
Answer:
The tert-butyl group:
- Enhances stability : Steric hindrance protects the ester from hydrolysis during metal coordination.
- Modulates solubility : Improves lipid solubility for cell-based assays while retaining aqueous compatibility in catalytic systems.
Studies show tert-butyl-protected ligands maintain integrity in aqueous environments longer than methyl/ethyl analogs .
What strategies mitigate low yields during the coupling of imidazole derivatives with propanoate esters?
Answer:
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance amine-ester coupling efficiency.
- Microwave assistance : Reduces reaction time (30–60 minutes vs. 12 hours) and minimizes decomposition.
- Workup optimization : Quenching with saturated NH₄Cl and extraction with dichloromethane improves recovery .
How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?
Answer:
- PI3K inhibition assays : Fluorescence-based kits (e.g., ADP-Glo™) measure ATP consumption. Dose-response curves (0.1–100 μM) determine IC₅₀ values.
- Cell-based validation : Western blotting for phosphorylated Akt (a PI3K downstream target) confirms functional inhibition .
What challenges arise in synthesizing stereoisomers, and how can enantiomeric purity be ensured?
Answer:
- Racemization risk : Chirality at the propanoate β-position requires asymmetric synthesis.
- Resolution methods : Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases achieves >99% enantiomeric excess.
- Protecting groups : (R)- or (S)-tert-butyl sulfinamide auxiliaries direct stereochemistry during amine coupling .
How should researchers address contradictory data in biological assays involving this compound?
Answer:
- Assay standardization : Repeat experiments under controlled conditions (pH, temperature, reagent batches).
- Orthogonal validation : Surface plasmon resonance (SPR) confirms binding affinity, while CRISPR/Cas9 knockout models validate target specificity.
- Meta-analysis : Cross-reference results with structurally similar imidazole derivatives to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
